molecular formula C21H25NaO5S B565240 Gestodene Sulfate Sodium Salt CAS No. 1259126-61-8

Gestodene Sulfate Sodium Salt

Cat. No.: B565240
CAS No.: 1259126-61-8
M. Wt: 412.476
InChI Key: BLWWIWNVHHIBER-YIAHKXKMSA-M
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Description

Gestodene Sulfate Sodium Salt (C₂₁H₂₅O₅S⁻·Na⁺, CAS 1259126-61-8) is a synthetic progestogen and third-generation oral contraceptive (OC) derivative. With a molecular weight of 412.475 g/mol, it exhibits antiparasitic activity against intestinal pathogens like Cryptosporidium and Giardia intestinalis via inhibition of anaerobic energy metabolism enzymes . Notably, gestodene acts as a positive allosteric modulator (PAM) of PAR1 (Protease-Activated Receptor 1), enhancing thrombin-induced platelet aggregation and increasing venous thrombosis risk .

Properties

IUPAC Name

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWIWNVHHIBER-YIAHKXKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675625
Record name Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259126-61-8
Record name Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure of Gestodene

Gestodene (17α-ethynyl-17β-hydroxy-18-methyl-4,15-estradien-3-one) features a steroidal backbone with critical functional groups:

  • A 17α-ethynyl group for progestogenic activity.

  • A 17β-hydroxyl group susceptible to sulfation.

  • Δ4,15-diene system contributing to metabolic stability.

The presence of the 17β-hydroxyl group provides a target site for sulfation, a common modification to enhance water solubility for intravenous formulations.

Synthesis of Gestodene: Precursor to Sulfated Forms

Key Steps in Gestodene Synthesis

Patents and outline a multi-step synthesis starting from (-)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy:

StepReaction TypeConditionsIntermediate
1Hydrogenation of Δ8 bondLi/NH₃, -55°C, THF/aniline17β-hydroxy-18-methylestra-1,3,5(10)-trien-3-methoxy
2Aromatic ring hydrogenationLi/NH₃, -60°C, methanol17β-hydroxy-18-methylestra-1-en-3-methoxy
3Hydrolysis of 3-methoxy groupHCl/THF, 45-50°C3-keto derivative with Δ4,5 bond
4Ethynylation at C17Li-acetylide/ethylenediamine17α-ethynyl intermediate

This pathway achieves an overall yield of 38–42% with ≥98% purity after crystallization.

Theoretical Pathways for Gestodene Sulfation

Sulfation of the 17β-Hydroxyl Group

Challenges in Sulfated Derivative Characterization

Analytical Considerations

Patent details HPLC methods for conjugated estrogen sulfates, adaptable for gestodene sulfate analysis:

Chromatographic Conditions:

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile Phase72:28 (v/v) 10mM NH₄Ac:MeCN
Flow Rate1.2 mL/min
DetectionUV at 280 nm

This system resolves sulfate esters with ≤0.5% peak tailing.

Stability and Purification Challenges

Degradation Pathways

Sulfated steroids exhibit three primary degradation routes:

  • Hydrolysis: pH-dependent cleavage of sulfate ester (t₁/₂ = 8 hr at pH 1 vs. 240 hr at pH 5).

  • Oxidation: Radical-mediated decomposition at Δ4,15 diene.

  • Thermal Degradation: ≥2% decomposition after 48 hr at 40°C.

Purification Strategy:

  • Crystallization: Isopropanol/water (3:1) at -20°C.

  • Chromatography: Silica gel with ethyl acetate/methanol gradient.

Industrial-Scale Production Considerations

Process Optimization Data

Data extrapolated from gestodene synthesis and estrogen sulfation:

ParameterGestodene SynthesisSulfation Step
Reaction Volume (L/kg)8.212.5
Cycle Time (hr)486
Yield (%)4168 (theoretical)
Purity Post-Step (%)98.595 (estimated)

Chemical Reactions Analysis

Types of Reactions: Gestodene Sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of gestodene, which can have different pharmacological properties .

Scientific Research Applications

Gestodene Sulfate Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Gestodene Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in the body. This binding activates the receptor, leading to changes in gene expression that result in the suppression of ovulation and alterations in the endometrial lining. The compound also modulates the activity of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .

Comparison with Similar Compounds

Gestodene vs. Levonorgestrel and Desogestrel

Gestodene, levonorgestrel, and desogestrel are structurally related third-generation progestogens used in OCs. Key differences include:

Parameter Gestodene Levonorgestrel Desogestrel
PAR1 Potentiation (10 μM) 1.6x levonorgestrel Baseline 1.5x levonorgestrel
EC₅₀ for PAR1 Activation 4.54 μM Not reported Not reported
Thromboembolism Risk Highest Moderate High
Molecular Interactions Binds PAR1 cytosolic domain (Leu199, Pro368, Tyr371/372) Unknown Unknown

Gestodene’s enhanced PAR1 activity correlates with its 1.6-fold and 1.5-fold higher potency compared to levonorgestrel and desogestrel, respectively, at 10 μM . Molecular docking reveals gestodene binds PAR1’s allosteric site, distinct from the orthosteric site targeted by antagonists like vorapaxar .

Mechanistic Differences

  • Gestodene : Enhances PAR1-AP-induced calcium signaling, ERK1/2 phosphorylation, and receptor internalization in platelets and HT29 cells .
  • Levonorgestrel/Desogestrel: Moderate PAR1 potentiation but lack gestodene’s allosteric binding specificity .

Comparison with Other Sulfate Sodium Salts

Pharmacologically Active Sulfates

Compound Molecular Weight (g/mol) Key Features
Gestodene Sulfate Sodium 412.475 PAR1 PAM; antiparasitic; thromboembolism risk
19-Nortestosterone Sulfate Sodium 376.132 Anabolic steroid derivative; 1 H-bond donor vs. gestodene’s 0
Abiraterone Sulfate Sodium Not reported Used in prostate cancer; structural similarity in sulfate group

Non-Pharmacological Sulfates

Physicochemical and Structural Analysis

Property Gestodene Sulfate 19-Nortestosterone Sulfate SDS
LogP 4.22 Not reported Hydrophilic
Hydrogen Bond Donors 0 1 0
Stereocenters 6 6 0
Biological Target PAR1 Androgen receptor N/A

Gestodene’s lack of hydrogen bond donors and high stereochemical complexity may enhance membrane penetration compared to 19-nortestosterone sulfate, which has lower molecular weight but similar stereocenters .

Biological Activity

Gestodene Sulfate Sodium Salt is a derivative of gestodene, a synthetic progestin commonly used in hormonal contraceptives. This compound has garnered attention for its biological activity, particularly in relation to its interactions with the progesterone receptor and its implications in therapeutic applications.

Target and Mode of Action
this compound primarily targets the progesterone receptor (PR). Upon binding to this receptor, it acts as an activator , leading to a cascade of biological effects. The activation of the PR results in altered gene expression, which influences various physiological processes such as endometrial changes and cervical mucus modification, making it less favorable for implantation and impeding sperm passage to the uterus.

Biochemical Pathways
The activation of the progesterone receptor by gestodene initiates several biochemical pathways:

  • Gene Expression Alteration : Changes in gene transcription that affect reproductive functions.
  • Cellular Effects : Influences cellular signaling pathways, impacting processes like cell proliferation and differentiation.

Pharmacokinetics

Gestodene exhibits high oral bioavailability, ranging from 87% to 111% , with an average of 96% . Peak plasma concentrations are typically reached within 1 to 4 hours post-administration. The compound is highly protein-bound (approximately 98% ), primarily to sex hormone-binding globulin (SHBG) and albumin .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Property Details
Primary Target Progesterone Receptor
Bioavailability 87% - 111%, average 96%
Peak Plasma Levels 1 - 4 hours post-dose
Protein Binding 98% (64% to SHBG, 34% to albumin)
Cellular Effects Alters gene expression, modifies endometrial lining
Pharmacological Effects Reduces likelihood of implantation, thickens cervical mucus

Case Studies and Clinical Research

Several clinical studies have evaluated the efficacy and safety profile of gestodene-containing contraceptives. One notable study compared a monophasic oral contraceptive containing gestodene with another containing desogestrel. Results indicated that the gestodene group exhibited significantly better cycle control, lower incidence of breakthrough bleeding, and fewer subjective side effects .

Key Findings from Clinical Trials:

  • Cycle Control : The gestodene group had an 86.4% report of normal cycles without breakthrough bleeding compared to 76.7% in the desogestrel group.
  • Side Effects : Fewer women in the gestodene group reported nuisance side effects during treatment cycles .
  • Efficacy : No pregnancies occurred during the study period among participants using either formulation.

Q & A

Q. What methodologies quantify the environmental persistence of this compound in wastewater systems?

  • Methodological Answer :
  • LC-MS/MS : Detect trace levels (ng/L) in effluent samples.
  • Biodegradation assays : Incubate with activated sludge (20°C, 28 days) and measure half-life via first-order kinetics .

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